

Chemoenzymatic Synthesis of 2-Deoxystreptamine Analogs: Applications and Protocols

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Compound of Interest

Compound Name: **2-Deoxystreptamine**

Cat. No.: **B1221613**

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For Researchers, Scientists, and Drug Development Professionals

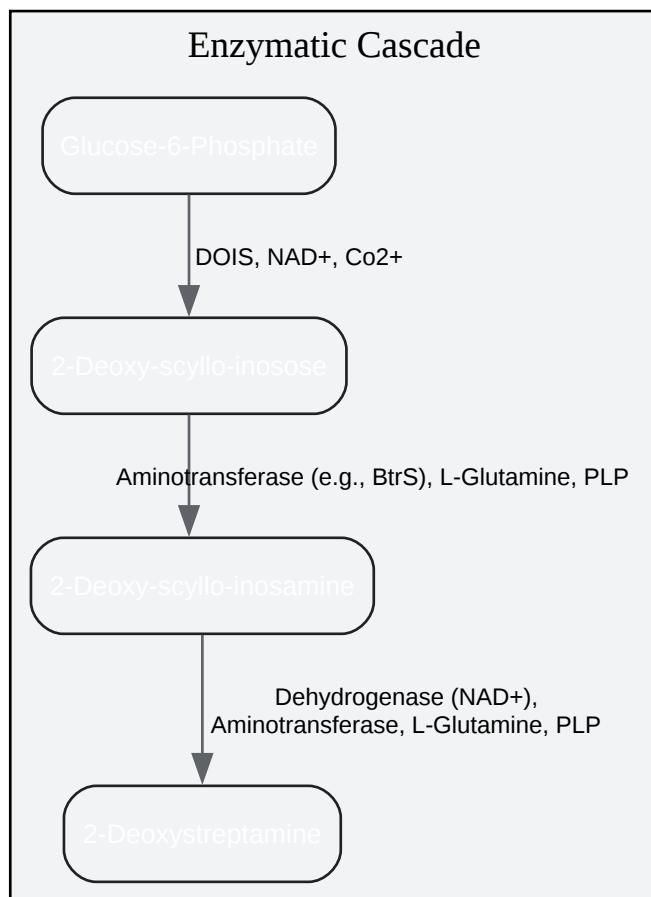
Introduction

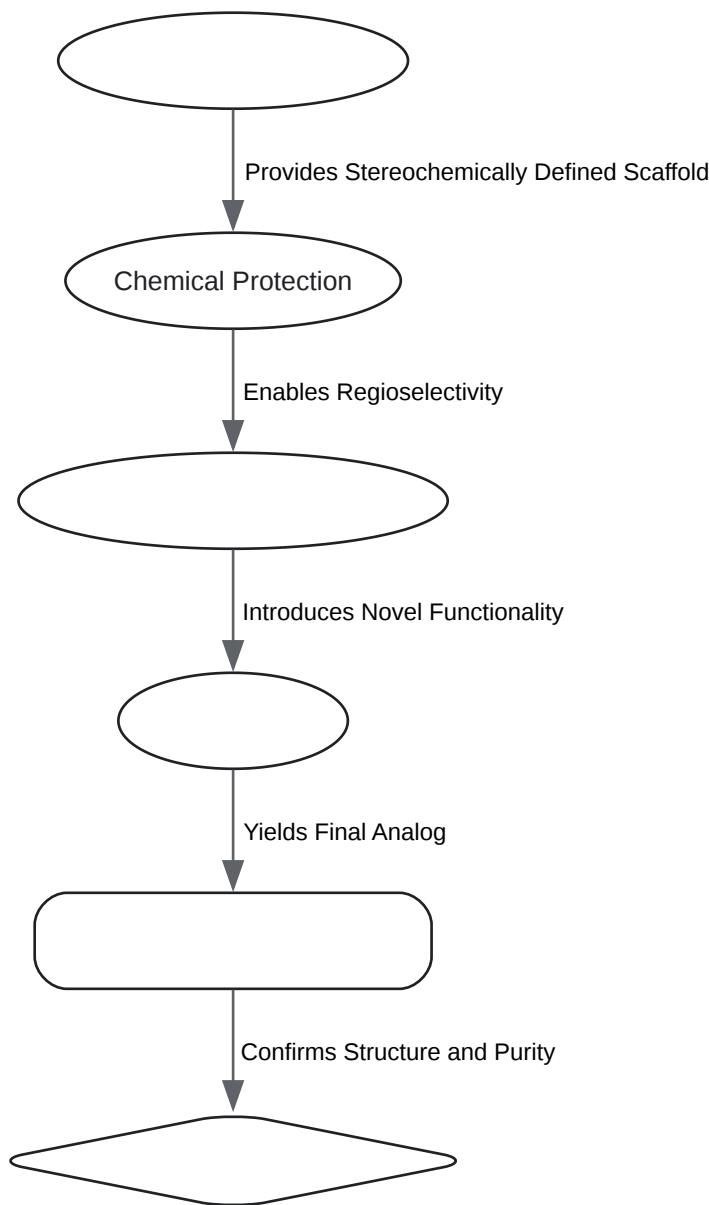
2-Deoxystreptamine (2-DOS) is a central aminocyclitol scaffold found in a wide range of clinically important aminoglycoside antibiotics, including neomycin, kanamycin, and gentamicin. These compounds exert their antibacterial activity by binding to ribosomal RNA and interfering with protein synthesis. However, the emergence of antibiotic resistance has necessitated the development of novel aminoglycoside analogs with improved efficacy and the ability to overcome resistance mechanisms. Chemoenzymatic synthesis has emerged as a powerful strategy for the generation of diverse 2-DOS analogs, combining the selectivity of enzymatic reactions with the versatility of chemical synthesis. This approach allows for the precise modification of the 2-DOS core, leading to the creation of novel compounds with potential applications in drug development, including as antibacterial agents and RNA-targeting molecules for other diseases.

This document provides detailed application notes and protocols for the chemoenzymatic synthesis of **2-deoxystreptamine** analogs, targeting researchers, scientists, and drug development professionals. It covers the key enzymatic and chemical steps involved, from the biosynthesis of the 2-DOS precursor to the chemical derivatization of the final analogs.

Chemoenzymatic Synthesis Workflow

The chemoenzymatic synthesis of 2-DOS analogs typically involves a multi-step process that begins with the enzymatic synthesis of the core aminocyclitol scaffold, followed by chemical modifications to introduce desired functional groups. A generalized workflow is depicted below.





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